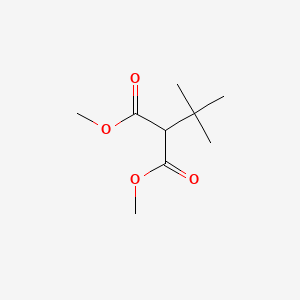
Bis(diethylamino)silane
Overview
Description
Bis(diethylamino)silane, or BDEAS, is an organosilicon compound used in a variety of applications. It is a colorless liquid with a distinct smell and is highly volatile. It is used in a variety of industries, including electronics, pharmaceuticals, and chemical synthesis. BDEAS is also used in a variety of scientific research applications, such as in the synthesis of compounds, in the manipulation of proteins, and in the study of biochemical and physiological effects.
Scientific Research Applications
Electronics and Semiconductor Processing
Bis(diethylamino)silane is widely used in the electronics industry, particularly for semiconductor processing. It serves as a precursor for Atomic Layer Deposition (ALD) of high-quality dielectric films, which are crucial for leading-edge semiconductor applications. This compound enables the conformal deposition of SiO2 and other silicon-containing films at room temperature, which is essential for the fabrication of electronic devices .
Chemical Synthesis
In chemical synthesis, Bis(diethylamino)silane is utilized as a versatile precursor for various deposition techniques such as Chemical Vapor Deposition (CVD) and ALD. These methods are employed to deposit SiO2 films, which have significant applications in future electronics . Additionally, there’s a patented synthesis method for Bis(diethylamino)silane that outlines its production for further use in chemical processes .
Mechanism of Action
Target of Action
Bis(diethylamino)silane is primarily used as a precursor in the atomic layer deposition (ALD) process . Its primary targets are the reactive sites on the substrate where it is used to deposit highly conformal and uniform thin films for advanced semiconductor devices .
Mode of Action
Bis(diethylamino)silane interacts with its targets by reacting with the hydroxyl-terminated surfaces during the ALD process . It shows the lowest energy barrier in the rate-determining step and the overall reaction energetics of its decomposition are more exothermic than that of other aminosilane precursors . This results in Bis(diethylamino)silane providing the fastest growth rate among the compared precursors .
Biochemical Pathways
The biochemical pathway affected by Bis(diethylamino)silane involves the atomic layer deposition (ALD) process. During this process, Bis(diethylamino)silane is added to the ALD reactor and all the reactive sites on the substrate are consumed . The remaining precursors are purged out by inert gas or vacuum . This reaction cycle leads to the limiting growth rate, and thus ALD is widely used for high-quality thin film deposition over various shapes of substrates at a nanometer scale .
Pharmacokinetics
Bis(diethylamino)silane is a liquid at room temperature with a boiling point of 70 °C and a density of 0.804 g/mL . These properties suggest that it has good volatility for the gas-phase process and also good thermal stability in the gas-phase in order to reach the surface without decomposition .
Result of Action
The result of Bis(diethylamino)silane’s action is the deposition of highly conformal and uniform thin films for advanced semiconductor devices . The quality of these films is greatly affected by the O2 plasma power during the ALD process . The surface of the SiO2 thin films is relatively smooth and the films present favorable insulation properties .
Action Environment
The action of Bis(diethylamino)silane is influenced by environmental factors such as temperature and the presence of moisture. For instance, Bis(diethylamino)silane is air-sensitive and moisture-sensitive . It is also flammable, suggesting that it should be handled and stored carefully to ensure its stability and efficacy .
properties
InChI |
InChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGKQJKGZHAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si]N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301011 | |
| Record name | N,N,N′,N′-Tetraethylsilanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(diethylamino)silane | |
CAS RN |
27804-64-4 | |
| Record name | N,N,N′,N′-Tetraethylsilanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetraethylsilanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.159.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















